molecular formula C13H13N3O4 B14378725 Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate CAS No. 88301-14-8

Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate

Cat. No.: B14378725
CAS No.: 88301-14-8
M. Wt: 275.26 g/mol
InChI Key: CVCIOBICFCXVAE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate is an organic compound with the molecular formula C12H11N3O4. This compound is characterized by the presence of a cyano group, a nitroanilino group, and an ester functional group. It is a derivative of butenoic acid and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitroaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group of ethyl cyanoacetate reacts with the amino group of 4-nitroaniline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group.

Major Products Formed

    Reduction of Nitro Group: 2-cyano-3-(4-aminoanilino)but-2-enoate.

    Reduction of Cyano Group: Ethyl 2-amino-3-(4-nitroanilino)but-2-enoate.

    Substitution of Ester Group: Various substituted butenoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biomolecules. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate can be compared with other similar compounds such as:

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Similar structure but with additional methoxy groups.

    Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: Contains a hydroxy group in addition to the methoxy and nitro groups.

    Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Similar structure with a methoxy group instead of an amino group

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

CAS No.

88301-14-8

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(17)12(8-14)9(2)15-10-4-6-11(7-5-10)16(18)19/h4-7,15H,3H2,1-2H3

InChI Key

CVCIOBICFCXVAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)NC1=CC=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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